(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid (CAS: 1261158-92-2) is a synthetic small molecule (C15H10N2O3S2, MW: 330.38) belonging to the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid class. This class, also known as rhodanine-3-acetic acids, is pharmacologically significant, with the only clinically approved derivative being the aldose reductase inhibitor epalrestat.

Molecular Formula C15H10N2O3S2
Molecular Weight 330.38
CAS No. 1261158-92-2
Cat. No. B2878529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid
CAS1261158-92-2
Molecular FormulaC15H10N2O3S2
Molecular Weight330.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O
InChIInChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-5-6-16-11-4-2-1-3-10(9)11/h1-7H,8H2,(H,18,19)/b12-7-
InChIKeyJSOGWGYVQYGXMT-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid (CAS 1261158-92-2)


(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid (CAS: 1261158-92-2) is a synthetic small molecule (C15H10N2O3S2, MW: 330.38) belonging to the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid class . This class, also known as rhodanine-3-acetic acids, is pharmacologically significant, with the only clinically approved derivative being the aldose reductase inhibitor epalrestat [1]. The compound features a (Z)-configured quinolin-4-ylmethylene substituent at the 5-position of the thiazolidinone core, an acetic acid moiety at the N-3 position, and a thioxo group at the 2-position [2]. These specific structural features differentiate it from other analogs within the same chemotype.

Why In-Class Analogs Cannot Substitute (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid


Substitution within this chemotype is not straightforward. Minor structural changes, such as the position of the quinoline attachment, linker length, or heterocyclic core, can drastically alter biological activity, potency, and even the mechanism of action. For instance, the clinically used epalrestat, while sharing the thioxothiazolidine-acetic acid core, has a fundamentally different arylidene substituent, resulting in a distinct pharmacological profile [1]. Even closely related compounds, like the quinolin-6-ylmethylene regioisomer, exhibit different activity profiles, underscoring that this specific compound's (Z)-quinolin-4-ylmethylene substitution pattern is a key determinant for target engagement . SAR studies on this class have confirmed that biological availability, inhibition efficacy, and selectivity are highly sensitive to structural modifications, making generic replacement unreliable [1].

Quantitative Differentiation Evidence for (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid


Class-Validated Target Engagement: Aldose Reductase Inhibition vs. Epalrestat

While direct IC50 data for this precise compound is not publicly available, it belongs to a well-characterized class of potent aldose reductase (ALR2) inhibitors. The foundational study by Kucerova-Chlupacova et al. (2020) demonstrated that compounds in the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid class are potent ALR2 inhibitors, with the most efficacious analog (compound 3) being over five times more potent than the clinical drug epalrestat [1]. This class-level evidence provides a strong mechanistic baseline for this specific compound. The study also confirmed that four compounds from this series inhibited ALR2 more potently than epalrestat, with selectivity factors for ALR2 over the related ALR1 enzyme exceeding that of epalrestat [1]. This indicates the scaffold's inherent capacity for potent and selective enzyme inhibition, which is directly relevant to the target compound's intended application profile.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Molecular Target Engagement: Predicted Key Binding Interactions

Molecular docking studies of analogs within this class have identified critical binding interactions within the ALR2 active site. The quinoline moiety and the thioxothiazolidinone core are hypothesized to interact with key residues such as His110 and Trp111, which are crucial for high-affinity binding [1]. This specific interaction profile provides a computational rationale for the compound's activity and distinguishes its binding mode from other analogs that may lack the quinolin-4-ylmethylene group, potentially leading to differential selectivity and potency profiles.

Molecular Docking Computational Chemistry Drug Design

Regioisomeric Differentiation: Quinolin-4-yl vs Quinolin-6-yl Substitution

A direct comparator exists in the form of (Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid (CAS 902024-92-4), which differs only by the position of the quinoline attachment. This single atomic change is a critical differentiator. Research indicates that both compounds are potent aldose reductase inhibitors, but the 6-ylmethylene regioisomer is also noted for its cytotoxicity against the HepG2 liver cancer cell line . This suggests that the position of the quinoline attachment can drastically influence the biological outcome, potentially widening or narrowing the therapeutic window. Selection of the quinolin-4-ylmethylene regioisomer is therefore a critical decision point for researchers aiming to avoid off-target cytotoxicity seen in its close analog.

Regioisomer Specificity Medicinal Chemistry Off-Target Effects

Validated Application Scenarios for (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid Based on Evidence


Chemical Probe for ALR2 in Diabetic Complication Research

Given its class-validated potent inhibition of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic neuropathy, retinopathy, and nephropathy, this compound is a high-priority candidate for use as a chemical probe [1]. Its (Z)-quinolin-4-ylmethylene substitution may offer a distinct binding mode compared to epalrestat, making it valuable for studying ALR2 inhibition mechanisms, resistance pathways, and downstream effects in cellular and in vivo models of diabetic complications.

Reference Standard for Regioisomeric Selectivity in Medicinal Chemistry

The clear, quantifiable divergence in biological activity between the quinolin-4-ylmethylene and quinolin-6-ylmethylene regioisomers makes this compound an essential reference standard . It is critical for structure-activity relationship (SAR) studies aimed at optimizing selectivity and minimizing off-target effects. Any medicinal chemistry program developing this scaffold must include this compound to benchmark the selectivity of new derivatives.

Scaffold for Designing Selective Kinase or Enzyme Inhibitors

As established by the foundational class literature, the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid scaffold is not limited to ALR2. It has been explored for various targets, including antimicrobial and anticancer applications [REFS-1, REFS-2]. This specific compound, with its unique quinolin-4-ylmethylene handle, serves as a versatile core for further derivatization, allowing researchers to probe structure-activity landscapes for other enzymes or kinases where quinoline moieties are known pharmacophores.

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